(4-Bromo-2-fluoropyridin-3-yl)methanamine
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Overview
Description
(4-Bromo-2-fluoropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoropyridin-3-yl)methanamine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-fluoropyridine with formaldehyde and ammonia under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoropyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(4-Bromo-2-fluoropyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-3-fluoropyridin-4-yl)methanamine hydrochloride
- (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride
Uniqueness
(4-Bromo-2-fluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(4-bromo-2-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |
InChI Key |
PINRBVYSKQTNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)CN)F |
Origin of Product |
United States |
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